molecular formula C8H6FNO2 B1330512 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one CAS No. 398-63-0

6-Fluoro-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B1330512
CAS RN: 398-63-0
M. Wt: 167.14 g/mol
InChI Key: ZKNRUFWEZPGGQP-UHFFFAOYSA-N
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Description

The compound 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one is a fluorinated heterocyclic molecule that serves as an intermediate in the synthesis of various chemical compounds, including herbicides like flumioxazin. The presence of fluorine in the molecule is significant as it can influence the chemical reactivity and physical properties of the compound .

Synthesis Analysis

The synthesis of related benzoxazine compounds involves several steps, including the use of 2-fluoroaniline as a starting material. An intramolecular nucleophilic displacement of the fluoride atom is a key step in forming the desired tricyclic structure of pyrrolo[2,1-c][1,4]benzoxazines . Additionally, 6-Amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one, a closely related compound, can be synthesized through the hydrogenation of 7-fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one using Raney Nickel as a catalyst under specific conditions to achieve high yields . The synthesis of 2-fluoro-1,4-benzoxazines and related compounds can also be achieved by exploring the nucleophilic vinylic substitution (S(N)V) reaction of gem-difluoroenamides, indicating the versatility of fluorinated intermediates in heterocyclic synthesis .

Molecular Structure Analysis

The molecular structure of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one and its derivatives is characterized by the presence of a benzoxazine ring system, which is a bicyclic structure composed of a benzene ring fused to an oxazine ring. The fluorine atom is typically positioned at the 6 or 7 position of the benzoxazine ring, which can affect the electronic distribution and reactivity of the molecule. The structure of these compounds has been confirmed through various analytical techniques such as NMR, IR, and MS .

Chemical Reactions Analysis

The chemical reactivity of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one derivatives is influenced by the presence of the fluorine atom and the oxazine ring. For instance, the synthesis of isoindoline diones from 6-amino-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one involves a reaction with isobenzofuran-1,3-dione in acetic acid, using amino resin as a scavenger reagent . This showcases the reactivity of the amino group adjacent to the fluorine atom and the potential for further functionalization of the benzoxazine core.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzoxazines are influenced by the strong electronegativity of fluorine, which can lead to increased stability and altered reactivity compared to non-fluorinated analogs. The solubility, boiling point, and melting point of these compounds can vary depending on the degree and position of fluorination. The high yield and purity of these compounds, as well as their stability under various conditions, are indicative of their robust physical and chemical properties .

Scientific Research Applications

Synthesis and Derivative Formation

  • Preparation as an Intermediate : 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one is a crucial intermediate in synthesizing herbicides like flumioxazin. Its preparation involves hydrogenation processes that yield high efficiency and purity. This process has been optimized for temperature, reaction time, catalyst amount, and hydrogen pressure, demonstrating the chemical's significance in agricultural chemistry (Hai & Wen-wen, 2006).

  • Herbicide Development : The compound is extensively used in developing new herbicide models. Its benzoxazinone structure allows for various functionalization, significantly impacting its phytotoxicity and selectivity. This versatility underscores its potential in creating more effective and selective agricultural chemicals (Macias et al., 2006).

Biological and Ecological Role

  • Allelopathic Properties : Benzoxazinones, including 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one, have been identified as having significant allelopathic properties. This includes phytotoxic, antifungal, and antimicrobial effects, making them valuable in studying plant interactions and potential natural pesticide sources (Macias et al., 2009).

  • for agricultural science, as they open the door for developing new antifungal agents that could protect crops against various plant pathogens (Śmist et al., 2016).

Pharmaceutical Applications

  • Potential in Drug Development : This compound and its derivatives have been explored for their potential in pharmaceutical applications. The unique structure of benzoxazin-3-one derivatives, including 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one, makes them candidates for developing new medications, illustrating the compound's versatility beyond agricultural uses (Hasui et al., 2011).

  • Synthesis of Fluorinated Heterocycles : The compound is also instrumental in synthesizing various fluorinated heterocycles, which are crucial in medicinal chemistry. These heterocycles have applications in developing novel therapeutic agents, highlighting the compound's importance in drug discovery and development (Zhao et al., 2015).

Safety And Hazards

6-Fluoro-2H-1,4-benzoxazin-3(4H)-one is classified under GHS07. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

6-fluoro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNRUFWEZPGGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192872
Record name 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one
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Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2H-1,4-benzoxazin-3(4H)-one

CAS RN

398-63-0
Record name 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one
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Record name 398-63-0
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Record name 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one
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Record name 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one
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Record name 6-FLUORO-2H-1,4-BENZOXAZIN-3(4H)-ONE
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Synthesis routes and methods

Procedure details

A solution of 46 g of ethyl 4-fluoro-2-nitrophenoxyacetate, prepared in Example 18, in 500 ml of methanol is hydrogenated under atmospheric pressure in the presence of Raney nickel. After absorption of the theoretical quantity of hydrogen, the catalyst is filtered off, the solution is concentrated in vacuo and the residue is taken up in either, from which it crystallizes. The crystals formed are filtered off, washed with ether and dried. 28 g of 6-fluoro-2H-1,4-benzoxazin-3(4H)-one are thus obtained in the form of crystals of melting point 206°-207° C.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
FA Macías, JM De Siqueira, N Chinchilla… - Journal of agricultural …, 2006 - ACS Publications
The utility of benzoxazinones and some of their synthetic derivatives in the search for new leads for herbicide model development has been widely discussed. As the benzoxazinone …
Number of citations: 43 pubs.acs.org
N Chinchilla, D Marín, A Oliveros-Bastidas… - Plant and soil, 2015 - Springer
Aims Benzoxazinones with the 4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one skeleton have been proposed as potentially successful models for the development of novel design leads. D-…
Number of citations: 17 link.springer.com
Y Zhou, N Xue, G Wang, J Qu - Journal of Chemical …, 2010 - journals.sagepub.com
To search for novel Protox inhibitors, a series of phenyl and 1,4-benzoxazin-5-yl pyrazole derivatives were synthesised from 3-(4-chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-…
Number of citations: 7 journals.sagepub.com
F Reck, R Alm, P Brassil, J Newman… - Journal of medicinal …, 2011 - ACS Publications
Novel non-fluoroquinolone inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) are of interest for the development of new antibacterial agents that are not …
Number of citations: 113 pubs.acs.org

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